N-Methacryloylglycine
Description
Contextual Significance of N-Methacryloylglycine within Polymer Chemistry
This compound serves as a valuable monomer in polymer chemistry due to its hybrid nature. The methacryloyl group provides a reactive site for polymerization, enabling its incorporation into various polymer backbones. The pendant glycine (B1666218) unit, an amino acid, imparts hydrophilicity, biocompatibility, and pH-responsiveness to the resulting polymers. This combination of properties makes NMG-based polymers highly attractive for creating "smart" materials that can respond to environmental stimuli. The amide bond within the NMG structure is also noteworthy for its hydrolytic stability, particularly when compared to ester-based monomers, which is a crucial factor for materials intended for long-term use in aqueous environments. researchgate.net
Interdisciplinary Relevance of this compound-Based Systems
The applications of this compound extend far beyond traditional polymer chemistry, finding relevance in a multitude of interdisciplinary fields. In biomedical engineering, its biocompatibility and ability to form hydrogels make it a candidate for drug delivery systems, tissue engineering scaffolds, and contact lenses. iaea.orgacs.orgmdpi.com The dental industry utilizes NMG in the formulation of self-etching primers and adhesives, where it enhances bonding to tooth structures. jst.go.jpjst.go.jpthejcdp.com Furthermore, its pH-sensitive nature is exploited in the development of sensors and controlled-release systems for various applications. nih.govua.pt
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylprop-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURDYMMTZXVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178215 | |
| Record name | N-Methacryloyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23578-45-2 | |
| Record name | N-Methacryloyl glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methacryloyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for N Methacryloylglycine and Its Analogs
Classical Organic Synthesis Approaches to N-Methacryloylglycine
The primary method for synthesizing this compound involves the acylation of the amino acid glycine (B1666218). This approach is a well-established and reliable route to obtaining the desired monomer.
The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction. prepchem.comspiedigitallibrary.org This method involves the reaction of glycine with methacryloyl chloride in an aqueous alkaline solution. prepchem.comspiedigitallibrary.org Glycine is first dissolved in a sodium hydroxide (B78521) solution, which deprotonates the amino group, making it a more potent nucleophile. prepchem.comspiedigitallibrary.org Methacryloyl chloride is then added simultaneously with additional sodium hydroxide solution to neutralize the hydrochloric acid byproduct that is formed during the reaction. prepchem.com This maintains the alkaline pH necessary for the reaction to proceed efficiently.
The reaction is typically conducted at low temperatures, often below 5°C, to control the exothermic nature of the reaction and to minimize the hydrolysis of the methacryloyl chloride. prepchem.com A polymerization inhibitor, such as hydroquinone, may also be added to prevent the premature polymerization of the methacryloyl group. spiedigitallibrary.org After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. prepchem.com The final product, this compound, is then isolated by acidifying the solution to a pH of approximately 2-3, causing the product to precipitate or to be extracted with an organic solvent like ethyl acetate. prepchem.comspiedigitallibrary.org
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the reaction temperature, pH, and the stoichiometry of the reactants.
Maintaining a low temperature during the addition of methacryloyl chloride is critical to prevent its hydrolysis and other side reactions. prepchem.com The pH of the reaction mixture must be kept alkaline to ensure the nucleophilicity of the glycine and to neutralize the HCl formed. prepchem.comspiedigitallibrary.org However, excessively high pH can promote the hydrolysis of the acid chloride.
The molar ratio of glycine to methacryloyl chloride and sodium hydroxide is also a key factor. A typical procedure uses equimolar amounts of glycine and methacryloyl chloride, with a corresponding amount of sodium hydroxide to maintain the alkaline conditions. prepchem.com One reported synthesis using a 1:1 molar ratio of glycine to methacryloyl chloride resulted in a crystalline product with a yield of 46%. prepchem.com Another procedure, also employing equimolar reactants, reported the synthesis of this compound which was then used to prepare its p-nitrophenyl ester. spiedigitallibrary.org
Post-reaction workup, including acidification and extraction, also plays a significant role in the final yield and purity. prepchem.comspiedigitallibrary.org Recrystallization from a suitable solvent, such as ethyl acetate, can be used to obtain a highly pure, crystalline product. google.com
Table 1: Summary of this compound Synthesis Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Glycine, Methacryloyl Chloride, Sodium Hydroxide | Acylation of the amino acid. prepchem.comspiedigitallibrary.org |
| Solvent | Water | Dissolves glycine and sodium hydroxide. prepchem.comspiedigitallibrary.org |
| Temperature | Below 5°C during addition | Minimizes hydrolysis of methacryloyl chloride. prepchem.com |
| pH | Alkaline | Maintains nucleophilicity of glycine and neutralizes HCl. prepchem.comspiedigitallibrary.org |
| Workup | Acidification and Extraction | Isolation and purification of the product. prepchem.comspiedigitallibrary.org |
Schotten-Baumann Reaction Principles in this compound Synthesis
Synthesis of this compound Derivatives for Specific Functionalities
Derivatives of this compound are synthesized to introduce specific functionalities for applications such as drug delivery and polymer modification. These derivatives often involve the activation of the carboxylic acid group or the extension of the glycine moiety into a dipeptide.
This compound can be converted into an activated ester, such as the p-nitrophenyl ester (MA-Gly-ONp), to facilitate its reaction with nucleophiles like amines. spiedigitallibrary.org This is a common strategy for creating reactive monomers that can be polymerized and then subsequently modified. nih.govtandfonline.com
The synthesis of MA-Gly-ONp typically involves the reaction of this compound with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The reaction is usually carried out in an organic solvent such as tetrahydrofuran (B95107) (THF) at a reduced temperature. google.com The DCC activates the carboxylic acid of this compound, allowing it to be attacked by the hydroxyl group of p-nitrophenol. The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction mixture and can be removed by filtration. google.com The final product is then purified, often by crystallization. google.com
These activated monomers are valuable in polymer chemistry, for example, in the synthesis of copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) and MA-Gly-ONp by radical polymerization. spiedigitallibrary.orgnih.gov The p-nitrophenyl groups in the resulting polymer can then be displaced by other molecules, such as drugs or targeting ligands. nih.gov
To create monomers with extended peptide chains, this compound can be coupled with other amino acids or peptides. A common example is the synthesis of N-methacryloylglycylglycine (MA-GG).
The synthesis of N-methacryloylglycylglycine follows a similar principle to the synthesis of this compound itself, using the Schotten-Baumann reaction. prepchem.com In this case, the starting material is the dipeptide glycylglycine (B550881) instead of glycine. prepchem.com Glycylglycine is dissolved in an aqueous sodium hydroxide solution and reacted with methacryloyl chloride at a low temperature (0-5°C). prepchem.com A polymerization inhibitor like p-methoxyphenol may be added. prepchem.com The resulting N-methacryloylglycylglycine precipitates from the reaction mixture and can be purified by crystallization from water, yielding a white solid. prepchem.com One reported synthesis using this method achieved a yield of 70.8%. prepchem.com
These oligopeptide-containing monomers are used to synthesize polymers with biodegradable side chains, which can be important for applications in drug delivery and tissue engineering. rsc.orgacs.orgnih.gov For instance, copolymers containing N-methacryloylglycylglycine have been synthesized for these purposes. rsc.orgacs.orgnih.gov
Table 2: Research Findings on this compound Derivatives
| Derivative | Synthesis Method | Key Findings |
|---|---|---|
| This compound p-nitrophenyl ester (MA-Gly-ONp) | Reaction of this compound with p-nitrophenol using DCC as a coupling agent. google.com | Used to synthesize reactive copolymers for subsequent modification with other molecules. spiedigitallibrary.orgnih.gov |
| N-Methacryloylglycylglycine (MA-GG) | Schotten-Baumann reaction of glycylglycine with methacryloyl chloride. prepchem.com | Creates monomers with dipeptide side chains for the synthesis of polymers with biodegradable components. rsc.orgacs.orgnih.gov |
Table 3: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | NMG |
| Glycine | |
| Methacryloyl chloride | |
| Sodium hydroxide | |
| Hydrochloric acid | |
| Ethyl acetate | |
| Hydroquinone | |
| This compound p-nitrophenyl ester | MA-Gly-ONp |
| p-Nitrophenol | |
| Dicyclohexylcarbodiimide | DCC |
| Tetrahydrofuran | THF |
| Dicyclohexylurea | DCU |
| N-(2-hydroxypropyl)methacrylamide | HPMA |
| N-Methacryloylglycylglycine | MA-GG |
| Glycylglycine |
Polymerization Mechanisms and Kinetics of N Methacryloylglycine
Free Radical Polymerization of N-Methacryloylglycine
Conventional free radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination. fujifilm.com While it is a straightforward technique, it typically yields polymers with broad molecular weight distributions and limited architectural control.
The initiation of free radical polymerization is typically achieved by the decomposition of an initiator molecule to generate active radical species. fujifilm.com The choice of initiator is critical as it influences the polymerization rate, the molecular weight of the resulting polymer, and the reaction conditions required. The most common initiators are azo compounds and organic peroxides, which decompose upon heating or UV irradiation. fujifilm.com
Table 1: Common Initiators for Free Radical Polymerization of Methacrylates
| Initiator | Common Abbreviation | Typical Decomposition Temperature (°C) | Notes |
|---|---|---|---|
| Azobisisobutyronitrile | AIBN | 60-80 | Widely used due to its first-order decomposition kinetics and non-generation of oxygenated residues. fujifilm.com |
| Benzoyl Peroxide | BPO | 70-90 | Can induce chain transfer to the initiator, potentially affecting polymer structure. researchgate.net |
| Potassium Persulfate | KPS | 50-70 | A water-soluble initiator, suitable for emulsion or solution polymerization in aqueous media. ripublication.com |
The choice of solvent can have a profound impact on the free radical polymerization of functional monomers like this compound, which is capable of forming hydrogen bonds. For polar monomers such as acrylamide (B121943), methacrylamide (B166291), and N,N-dimethylacrylamide, the polymerization rate is significantly influenced by the solvent medium. researchgate.net In particular, polar, protic solvents like water have been shown to dramatically accelerate the rate of polymerization. researchgate.net
This acceleration is primarily attributed to the formation of hydrogen bonds between the solvent molecules and the monomer/propagating radical. researchgate.net These interactions can affect the reactivity of the monomer and the propagating chain end. For acrylamide and methacrylamide, computational studies have shown that water molecules can stabilize the transition state of the propagation step, thereby increasing the propagation rate constant (k_p). It is expected that this compound, with its amide and carboxylic acid groups, would exhibit similar behavior. The use of polar solvents can increase the polymerization rate by an order of magnitude compared to non-polar or less polar organic solvents. researchgate.net
Table 2: Influence of Solvent on Polymerization Rate for Polar Monomers
| Monomer | Solvent | Relative Polymerization Rate | Primary Reason for Effect |
|---|---|---|---|
| N,N-Dimethylacrylamide | Water | High | Hydrogen bonding between water and the amide carbonyl group stabilizes the propagating radical. researchgate.net |
| N,N-Dimethylacrylamide | THF, DMF, Acetonitrile | Moderate to Low | Weaker solvent-monomer interactions compared to water. researchgate.net |
| Acrylamide | Water | High | Water-mediated hydrogen bonds create more stable and feasible transition states for propagation. |
Initiator Systems and Their Influence on Polymerization Outcomes
Controlled Radical Polymerization (CRP) Techniques for this compound Systems
To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques have been developed. These methods, also known as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. This control is achieved by establishing a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species.
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (e.g., copper, iron) as a catalyst. The catalyst reversibly activates a dormant polymer chain (an alkyl halide) to generate a propagating radical. The control over the polymerization stems from the low, persistent concentration of active radicals, which suppresses irreversible termination reactions.
ATRP has been successfully applied to the polymerization of various methacrylate (B99206) monomers. nih.gov For functional monomers like this compound, ATRP can be used to create well-defined homopolymers and block copolymers. For instance, ATRP has been employed to graft poly(N-methacryloyl glycine) from nanocellulose surfaces, indicating its suitability for this monomer system. dntb.gov.ua The choice of solvent can also be critical in ATRP, as it can affect the catalyst's activity and solubility, thereby influencing polymerization control. nih.gov
Table 3: Example of a Typical ATRP System for Methacrylates
| Component | Example | Function |
|---|---|---|
| Monomer | This compound | The building block of the polymer chain. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Provides the alkyl halide dormant species. |
| Catalyst | Copper(I) Bromide (CuBr) | The transition metal complex that activates the initiator. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the metal salt and tunes the catalyst's reactivity. |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that achieves control through a degenerative chain transfer process. fujifilm.com The key component in RAFT is a chain transfer agent (CTA), typically a thiocarbonylthio compound (e.g., dithioesters, trithiocarbonates). Propagating radicals add to the CTA, forming an intermediate radical which then fragments to release a new radical that can re-initiate polymerization, leaving the original propagating chain in a dormant state.
RAFT is highly tolerant of various functional groups and reaction conditions, making it suitable for complex monomers like N-methacryloyl amino acids. researchgate.net Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has been specifically used to polymerize various N-methacryloyl amino acids, including this compound. researchgate.net This method allows for polymerization under mild conditions, yielding polymers with excellent control over molecular weight and low dispersity (Đ < 1.3). fujifilm.comresearchgate.net
Table 4: Example of PET-RAFT Polymerization of N-Methacryloylalanine (a similar monomer)
| Parameter | Value |
|---|---|
| Monomer | N-Methacryloylalanine |
| RAFT Agent (CTA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) |
| Photocatalyst | fac-[Ir(ppy)₃] |
| Solvent | DMSO |
| Light Source | Blue LED (460 nm) |
| Final Dispersity (Đ) | ~1.25 |
Data synthesized from findings on similar N-methacryloyl amino acids. researchgate.net
Nitroxide-Mediated Polymerization (NMP) was one of the first CRP techniques discovered. It relies on the reversible homolytic cleavage of a C-ON bond in an alkoxyamine to generate a propagating carbon-centered radical and a stable nitroxide radical. wikipedia.org The nitroxide acts as a persistent radical that reversibly traps the growing polymer chain, maintaining a low concentration of active species.
While NMP is very effective for monomers like styrene, its application to methacrylates has historically been challenging. nih.gov The main issue is the slow rate of C-ON bond cleavage and a competing side reaction of disproportionation of the methacrylate propagating radical. This often leads to poor control and low polymerization rates. However, significant progress has been made by developing new nitroxides. Second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (known as SG1), have shown much-improved performance for the controlled polymerization of methacrylates. nih.gov Although specific studies on the NMP of this compound are not widely reported, the strategies developed for other methacrylates would be the starting point for achieving controlled polymerization of this monomer via NMP.
Table 5: Comparison of Nitroxides for Methacrylate Polymerization
| Nitroxide | Abbreviation | Control over Methacrylate Polymerization | Key Issues |
|---|---|---|---|
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Poor | Very low equilibrium constant (K_eq), leading to slow polymerization and poor control. nih.gov |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Systems
Specific Polymerization Processes for Tailored Materials
The functional characteristics of this compound, combining a polymerizable methacrylate group with a biocompatible amino acid moiety, make it a versatile monomer for creating specialized materials through various polymerization techniques. These processes allow for the synthesis of polymers with properties tuned for specific applications, ranging from biomedical composites to modified natural polymers.
In situ polymerization is a powerful technique where a monomer is polymerized directly within a pre-existing network or matrix, resulting in an interpenetrating polymer network (IPN) composite. This method has been effectively used with this compound to create advanced composite materials, particularly with biocompatible scaffolds like bacterial cellulose (B213188) (BC).
The process typically involves swelling the porous matrix, such as a BC hydrogel, with an aqueous solution containing the this compound monomer, a cross-linking agent, and a polymerization initiator. The polymerization is then initiated, often by heat or other stimuli, causing the poly(this compound) to form as an entangled network within the cellulose nanofibers. This method preserves the three-dimensional structure of the original scaffold. acs.orgelspub.com
Research has shown that the in situ polymerization of this compound within the entangled strands of bacterial cellulose yields transparent and flexible composite membranes. These composites exhibit excellent tensile properties, conferred by the reinforcing bacterial cellulose network, and possess the pH-responsive characteristics of the poly(this compound) component. Current time information in Bangalore, IN. This pH sensitivity makes them highly suitable for controlled drug delivery systems. For instance, a composite film of BC and poly(this compound) demonstrated a low release of a model drug (diclofenac) at acidic pH (2.1) but a significantly higher release rate at neutral pH (7.4), highlighting its potential for oral or transdermal drug delivery applications. Current time information in Bangalore, IN.
The table below summarizes findings from in situ polymerization of this compound and analogous methacrylate monomers within bacterial cellulose networks.
| Monomer | Matrix | Key Findings | Resulting Properties | Reference |
| This compound | Bacterial Cellulose (BC) | Polymerization within the BC network produced transparent, flexible membranes. | Excellent tensile properties, non-cytotoxic, pH-sensitive drug release. | |
| Methacryloyl Glycine (B1666218) | Bacterial Cellulose (BC) | Composite films showed pH-dependent swelling and drug release. | Controlled and pH-sensitive delivery of diclofenac (B195802). | Current time information in Bangalore, IN. |
| Glycidyl Methacrylate (GMA) | Bacterial Cellulose (BC) | In situ free-radical polymerization yielded homogeneous nanocomposites. | Good thermal stability (up to 270 °C) and viscoelastic properties. | elspub.com |
| 2-Hydroxyethyl Methacrylate (HEMA) | Bacterial Cellulose (BC) | The BC network was used as a template for polymerization. | Resulting hydrogels were tough and suitable for applications like cartilage-like tissue. | tci-thaijo.org |
Graft copolymerization is a method used to modify the surface properties of a polymer by covalently bonding new polymer chains ("grafts") onto the main polymer backbone. This technique is particularly useful for altering the characteristics of natural polymers. This compound has been identified as a suitable monomer for grafting onto substrates like natural rubber to enhance their hydrophilicity. google.com
Natural rubber (NR) is inherently hydrophobic, which limits its applications where interaction with aqueous media is required. tci-thaijo.org By grafting hydrophilic polymers derived from monomers like this compound onto the NR backbone, the surface can be rendered more water-compatible. The general mechanism involves creating active radical sites on the natural rubber polymer chain, which then initiate the polymerization of the graft monomer. This is typically achieved using chemical initiators (redox systems) or high-energy radiation. tci-thaijo.orgsunderland.ac.uk
While specific studies detailing the precise kinetics of this compound grafting onto natural rubber are not extensively documented in publicly available literature, the process follows established principles for vinyl monomer grafting. A typical system would involve preparing a natural rubber latex emulsion, adding the this compound monomer, and then introducing a redox initiator system, such as cumene (B47948) hydroperoxide and tetraethylene pentamine, to start the polymerization at a controlled temperature. tci-thaijo.org The resulting graft copolymer would feature poly(this compound) chains attached to the polyisoprene backbone of the natural rubber.
The table below outlines typical conditions used for the graft copolymerization of analogous vinyl monomers onto natural rubber, which would be applicable for this compound.
| Parameter | Typical Value/Condition | Description | Reference |
| Initiation System | Redox Initiators (e.g., t-BHPO, CHPO/TEPA) | Creates free radicals on the rubber backbone to initiate graft polymerization. | tci-thaijo.orgsunderland.ac.uk |
| Reaction Medium | Latex / Emulsion | Allows for efficient mixing and heat transfer during polymerization. | tci-thaijo.org |
| Temperature | 40 - 70 °C | Controlled temperature to manage the rate of initiation and polymerization. | sunderland.ac.uk |
| Monomer to Rubber Ratio | Variable | This ratio is adjusted to control the grafting efficiency and the properties of the final product. | tci-thaijo.org |
Radiation-induced polymerization is a clean and efficient method for synthesizing polymers and hydrogels without the need for chemical initiators or catalysts, which is particularly advantageous for biomedical applications. mdpi.commdpi.com High-energy radiation, such as gamma (γ) rays from a Cobalt-60 source, is used to generate free radicals from water molecules (radiolysis) or directly on the monomer itself, which then initiate polymerization. mdpi.comvt.edu
This technique has been successfully applied to this compound to produce hydrogels with properties tailored for drug delivery and other biomedical uses. mdpi.cominternationaljournalssrg.org The polymerization of this compound can be initiated by radiation to form thermo- and pH-responsive gels. internationaljournalssrg.org The resulting hydrogels can exhibit a lower critical solution temperature (LCST), making them responsive to changes in temperature, a valuable property for smart drug delivery systems.
The process involves exposing an aqueous solution of this compound to a specific dose of gamma radiation. The radiation dose is a critical parameter that influences the degree of polymerization and crosslinking, and thus the mechanical properties and swelling behavior of the final hydrogel. mdpi.com Doses in the range of 15 to 25 kGy are often found to be optimal for achieving sufficient gel content and desired network structure. mdpi.com The resulting poly(this compound) networks are highly pure, as no potentially toxic initiator residues are present.
The table below summarizes typical parameters for the radiation-induced polymerization of methacrylate-based monomers.
| Parameter | Typical Value/Condition | Description | Reference |
| Radiation Source | Cobalt-60 (60Co) Gamma Source | Provides high-energy photons to induce polymerization and crosslinking. | mdpi.com |
| Absorbed Dose | 5 - 50 kGy | The total amount of energy absorbed; controls the extent of reaction and crosslinking. A dose of 25 kGy is often optimal. | mdpi.com |
| Atmosphere | Inert (e.g., Argon) | Oxygen is removed from the reaction mixture as it can inhibit free-radical polymerization. | mdpi.com |
| Solvent | Water or Water/Ethanol Mixtures | The solvent system can influence monomer solubility and the final properties of the hydrogel. | mdpi.com |
Polymer Structures and Architectures Derived from N Methacryloylglycine
Homopolymers of N-Methacryloylglycine: Structural Characterization
Homopolymers of this compound, referred to as poly(this compound) (PNMG), are typically synthesized through free radical polymerization of the NMG monomer. The resulting polymer consists of repeating this compound units.
The structural characterization of PNMG often involves techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymer structure. Inelastic Neutron Scattering (INS) combined with Density Functional Theory (DFT) calculations has also been utilized to gain deeper insights into the structure and dynamics of such polymers. mdpi.comresearchgate.net Nanocomposites of poly(N-methacryloyl glycine) with bacterial cellulose (B213188) have been prepared via in situ free radical polymerization, resulting in materials with enhanced mechanical properties and thermal stability compared to the homopolymer alone. grafiati.com
Table 1: Structural Characterization Techniques for Poly(this compound)
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the connectivity of atoms and the polymer backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the incorporation of the this compound monomer. |
| Inelastic Neutron Scattering (INS) | Offers insights into the vibrational and dynamic properties of the polymer chains. mdpi.comresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Used to determine thermal properties such as the glass transition temperature. researchgate.net |
Copolymers and Terpolymers Involving this compound
This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer for specific applications. These copolymers can exhibit a range of architectures, including random, block, and graft copolymers.
Copolymers of this compound and N-(2-hydroxypropyl)methacrylamide (HPMA) are of significant interest, particularly in the biomedical field. HPMA is known for its biocompatibility and non-immunogenicity. researchgate.net The copolymerization of NMG with HPMA can be achieved through radical polymerization. tandfonline.com These copolymers can be designed as drug carriers, where the NMG units can be used for attaching therapeutic agents. nih.gov The properties of these copolymers, such as their aggregation behavior and photosensitizing efficiencies, can be influenced by factors like pH and the nature of the side chains. tandfonline.com
A patent describes the preparation of copolymers based on N-substituted acrylamides and methacrylamides, including N-(2-hydroxypropyl)methacrylamide, which can be copolymerized with monomers like nitrophenyl methacryloylglycylglycinate. google.com
This compound can be copolymerized with methacrylic acid (MAA) and its derivatives. atamanchemicals.comepo.org MAA is an unsaturated monocarboxylic acid that readily undergoes polymerization. atamanchemicals.com Copolymers of NMG with other acrylic monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) have also been studied. researchgate.net These copolymers can be synthesized to create materials with specific functionalities. For instance, the inclusion of NMG, an acidic monomer, can influence the interaction of the resulting polymer with biological structures like collagen. researchgate.net The protonation behavior and solution properties of such copolymers are complex and depend on the specific comonomers used. acs.org
Table 2: Examples of Monomers Copolymerized with this compound
| Monomer | Resulting Copolymer Properties/Applications |
| N-(2-hydroxypropyl)methacrylamide (HPMA) | Biocompatible copolymers for drug delivery systems. researchgate.nettandfonline.comnih.govgoogle.com |
| Methacrylic Acid (MAA) | Functional polymers with enhanced adhesive or rheological properties. atamanchemicals.comepo.org |
| 2-hydroxyethyl methacrylate (HEMA) | Copolymers with potential applications in dental adhesives and biomaterials. researchgate.net |
| N-phenylmethacrylamide | Optically active copolymers with specific chiroptical properties. acs.org |
Block copolymers containing this compound segments can be synthesized to create materials with self-assembling properties. cas.cz These amphiphilic block copolymers can form various nanostructures, such as micelles and polymersomes, in aqueous solutions. grafiati.comcas.cz Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique used to synthesize well-defined block copolymers with amino acid-based monomers. researchgate.net The resulting block copolymers can exhibit stimuli-responsive behavior, such as changes in their lower critical solution temperature (LCST), depending on the block composition and length. researchgate.net
Copolymers with Methacrylic Acid and Acrylic Acid Derivatives
Hydrogel Formation and Network Structures
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. biorxiv.orgnih.gov this compound is a valuable component in the formation of hydrogels due to its hydrophilic nature and the presence of functional groups that can participate in crosslinking.
Chemically crosslinked hydrogels are formed through the creation of covalent bonds between polymer chains, which provides greater mechanical stability compared to physically crosslinked gels. researchgate.net The formation of this compound-based hydrogels typically involves the use of a crosslinking agent that reacts with the functional groups of the polymer chains.
A common method for crosslinking polymers containing carboxylic acid groups, such as those derived from NMG or methacrylic acid, is through the use of crosslinkers that can react with these groups. For instance, in the preparation of nanocomposites, N,N'-methylenebis(acrylamide) (MBA) has been used as a crosslinking agent in the in situ free radical polymerization of this compound in the presence of bacterial cellulose. grafiati.com
The crosslinking process can also be initiated by photopolymerization, where a photoinitiator generates free radicals upon exposure to light, leading to the polymerization and crosslinking of monomers and macromers. biorxiv.org While the specific crosslinking of NMG hydrogels via this method is not detailed in the provided context, it is a general mechanism for forming hydrogels from methacryloyl-functionalized materials. biorxiv.org Another approach involves using molecules with at least two reactive functional groups that can form bridges between polymer chains. nih.gov
In some systems, citric acid has been used as a non-toxic crosslinking agent for polysaccharides, where it forms ester bonds with hydroxyl groups on the polymer chains upon heating. researchgate.net While not directly applied to NMG in the provided results, this highlights the principle of using multi-functional molecules to create crosslinked networks.
Table 3: Common Crosslinking Approaches for Hydrogels
| Crosslinking Type | Mechanism | Example Crosslinker |
| Chemical Crosslinking | Formation of covalent bonds between polymer chains. researchgate.net | N,N'-methylenebis(acrylamide) (MBA) grafiati.com |
| Photocrosslinking | Light-induced polymerization and crosslinking using a photoinitiator. biorxiv.org | Not specified for NMG |
| Ionic Crosslinking | Electrostatic interactions between charged polymer chains and multivalent ions. youtube.com | Not specified for NMG |
Macroporous Hydrogel Fabrication
Macroporous hydrogels derived from this compound (NMG) are characterized by a network of interconnected pores, which are significantly larger than the molecular mesh size of the polymer network itself. These pores facilitate rapid swelling kinetics and efficient mass transfer of solutes and even cells, making them suitable for various biomedical applications. The fabrication of these structures often involves techniques that induce phase separation during the polymerization process.
Common methods for creating macroporous hydrogels include cryogelation, particulate leaching, and polymerization-induced phase separation (PIPS). researchgate.netbiorxiv.org In the context of NMG, copolymerization is a frequent strategy. For instance, thermo- and pH-responsive copolymers have been synthesized using this compound (referred to as MA-Gly) and other monomers. yok.gov.tr The fabrication process can be designed so that as the new polymer forms, it separates from the solvent, creating polymer-rich domains that form the pore walls and solvent-rich domains that become the macropores after solvent removal.
One approach involves preparing an initial monomer mixture containing NMG, a comonomer, a cross-linking agent like N,N'-methylenebis(acrylamide), and an initiator in a specific solvent or solvent mixture. researchgate.net By carefully selecting the solvent and polymerization conditions (e.g., temperature), the process can be guided to form a heterogeneous, macroporous structure instead of a conventional, homogeneous hydrogel. yok.gov.tr For example, the cryogelation technique involves freezing the monomer solution before or during polymerization. researchgate.net Ice crystals act as porogens; upon thawing, they leave behind an interconnected network of macropores within the hydrogel structure. While specific studies on pure NMG cryogels are not prevalent, this method is a principal route for fabricating macroporous hydrogels from various monomers. researchgate.net
The resulting macroporous NMG-containing hydrogels exhibit properties that are directly related to their structure, such as high porosity and interconnected pores, which are crucial for applications requiring rapid fluid transport and cell infiltration. nih.govresearchgate.net
Nanocomposite Architectures Utilizing this compound
This compound is a valuable monomer for creating advanced nanocomposite architectures due to its functional groups—the polymerizable methacrylate group, the hydrophilic carboxyl group, and the hydrogen-bonding amide group. These features facilitate strong interactions with various nanofillers, leading to materials with enhanced and often tunable properties.
The integration of poly(this compound) (PNMG) with nanocellulose, particularly bacterial cellulose (BC), has led to the development of robust, pH-sensitive nanocomposites. nih.govsemanticscholar.org Bacterial cellulose is an attractive nanomaterial due to its high purity, high crystallinity, excellent mechanical strength, and a pre-existing, highly porous three-dimensional network structure. mdpi.comnih.gov
The most common fabrication method involves the in situ free-radical polymerization of this compound monomer directly within the swollen BC hydrogel network. nih.govmdpi.com In this process, a pristine BC membrane is first immersed in an aqueous solution of the NMG monomer, a cross-linker (e.g., N,N′-methylenebis(acrylamide)), and a polymerization initiator. nih.gov The polymerization is then initiated, typically by heat, causing the PNMG polymer to form and become physically entangled and interpenetrated within the cellulose nanofibril network. acs.org
These resulting PNMG/BC nanocomposite membranes are transparent and exhibit a synergistic combination of properties from both components. acs.org The BC network provides exceptional mechanical and viscoelastic properties, while the PNMG component imparts pH-responsiveness and high water-uptake capacity. nih.govsemanticscholar.org Research has shown that these composites are non-cytotoxic and demonstrate pH-sensitive behavior, making them promising for controlled drug delivery systems. nih.govmdpi.com For example, the drug diclofenac (B195802) was shown to be retained within the nanocomposite at an acidic pH of 2.1 and released at a neutral pH of 7.4. nih.govsemanticscholar.org
Table 1: Research Findings on Poly(this compound)/Bacterial Cellulose Nanocomposites
| Property | Finding | Source |
| Fabrication Method | In situ free radical polymerization of NMG within the BC network. | nih.govmdpi.com |
| Thermal Stability | Materials display good thermal stability up to 200°C. | nih.gov |
| Mechanical Properties | Young's Modulus: 3.5–4.9 GPa. | nih.gov |
| Viscoelastic Properties | Storage Modulus: >700 MPa. | nih.gov |
| Water Uptake | The nanocomposites exhibit a high water uptake capacity. | nih.govsemanticscholar.org |
| Biocompatibility | Found to be non-cytotoxic to HaCaT cells over a 72-hour period. | nih.gov |
| pH-Responsiveness | Drug release is minimal at acidic pH (2.1) and significantly higher at neutral pH (7.4), demonstrating pH-responsive behavior. | nih.govsemanticscholar.org |
This compound is utilized in the formulation of organic-inorganic hybrid materials, particularly in the field of dental science. google.com These materials combine the properties of an organic polymer matrix with an inorganic filler, creating composites with tailored mechanical strength, adhesion, and biocompatibility.
A prominent example is the use of NMG as a functional monomer in self-etching dental adhesives and primers. allenpress.com In this application, the organic component is the polymerizable resin containing NMG, and the inorganic component is the hydroxyapatite (B223615) mineral of the tooth's dentin and enamel. jst.go.jp The carboxylic acid group of the NMG monomer can chemically interact with the calcium ions in the hydroxyapatite. allenpress.com This interaction, which can involve the formation of stable monomer-Ca salts, is crucial for establishing a durable bond between the restorative material and the tooth structure. allenpress.comjst.go.jp
The synthesis of these hybrid structures occurs in situ upon application. The adhesive, a solution of monomers including NMG, is applied to the tooth surface. The acidic NMG monomer etches the tooth surface by demineralizing the hydroxyapatite, creating a microscopic roughness for micromechanical interlocking. Simultaneously, it establishes chemical bonds through the ionic interaction between its carboxyl group and the calcium of the hydroxyapatite. allenpress.comjst.go.jp Subsequent light-curing polymerizes the methacrylate groups, locking the organic polymer matrix onto the inorganic tooth structure and forming a stable hybrid layer at the interface.
Table 2: this compound in Organic-Inorganic Hybrid Dental Systems
| Component | Role/Interaction | Source |
| Organic: this compound (NMG) | Acts as a functional, acidic monomer in the adhesive resin. | allenpress.com |
| The methacrylate group provides a site for polymerization (curing). | researchgate.net | |
| The carboxylic acid group etches the tooth surface and interacts ionically with calcium. | allenpress.comjst.go.jp | |
| Inorganic: Dentin (Hydroxyapatite) | Provides the inorganic substrate (Ca²⁺ ions) for chemical bonding. | jst.go.jp |
| Resulting Hybrid Structure | An "ionomer system" or hybrid layer is formed at the adhesive-dentin interface. | google.com |
| Characterized by micromechanical interlocking and chemical ionic bonding. | allenpress.com |
Advanced Characterization of Poly N Methacryloylglycine and Its Composites
Spectroscopic Analysis of N-Methacryloylglycine Polymers and Composites
Spectroscopic techniques are fundamental in identifying the molecular structure and interactions within PMGly and its composites.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the polymerization of this compound (MGly) and for analyzing the interactions within its composites. The in-situ polymerization of MGly within a bacterial nanocellulose (BC) network, for instance, has been verified using FTIR-ATR (Attenuated Total Reflectance) spectroscopy. bohrium.com This technique is sensitive to the vibrational modes of molecules and can detect changes in chemical structure, making it ideal for monitoring polymerization reactions. plos.orgrad-med.com
In studies of PMGly/BC nanocomposites, FTIR analysis confirms the presence of the polymer within the cellulose (B213188) matrix. bohrium.comnih.gov The spectra of the nanocomposites show characteristic bands of both the cellulosic substrate and the PMGly, indicating a successful composite formation. bohrium.com For example, in a study involving a different but related polymer system, poly(N-maleoyl glycine-co-acrylic acid), FTIR was used to observe a slight change in the intensity of the C=O signal at 1695 cm⁻¹, suggesting an interaction between the titanium dioxide (TiO₂) nanoparticles and the carboxylate groups of the polymer. researchgate.net
FTIR is also instrumental in studying hydrogen bonding within methacrylate-based polymers. nih.gov The strength and nature of these noncovalent interactions significantly influence the material's properties. nih.gov By analyzing shifts in the characteristic vibrational bands, such as those for hydroxyl (O-H) and carbonyl (C=O) groups, researchers can infer the extent and type of hydrogen bonding present. nih.govresearchgate.net
The following table summarizes key FTIR findings for PMGly and related composites:
| Material/System | Key FTIR Findings | Reference |
| PMGly/BC Nanocomposites | Confirmed in-situ polymerization of MGly within the BC network. | bohrium.com |
| PMGly/BC Nanocomposites | Showed characteristic bands of both cellulosic substrate and PMGly. | bohrium.com |
| Poly(N-maleoyl glycine-co-acrylic acid)/TiO₂ | Observed a slight change in the C=O signal intensity, indicating interaction. | researchgate.net |
| Methacrylate (B99206) Polymers | Used to study hydrogen bonding by analyzing O-H and C=O band shifts. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and environment of atoms within a material. cas.cz In the context of this compound and its polymers, both ¹H NMR and ¹³C NMR are valuable techniques. acs.orgprepchem.com
¹³C NMR, in particular, has been crucial in understanding the adhesion mechanisms of resins primed with this compound to dentin. researchmap.jpjst.go.jp Studies have used ¹³C NMR techniques, specifically by observing spin-lattice relaxation times (T₁), to investigate the adsorption characteristics of N-methacryloyl-ω-amino acids (NMωAs) with a model oligopeptide for collagen. nih.gov The addition of NMωAs resulted in a decrease in the T₁ values of specific carbonyl carbons in the model peptide, indicating the formation of hydrogen-bonded interactions. nih.gov This demonstrates that the amide and/or carboxylic acid groups of the NMωAs adsorb to the collagen model. nih.gov
Solid-state ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectroscopy has been employed to characterize PMGly/BC nanocomposites. bohrium.com This technique confirmed the in-situ polymerization of MGly inside the BC network and showed that the nanocomposites maintained the essential features of the cellulosic substrate with a homogeneous dispersion of the PMGly matrix. bohrium.com
The following table presents a summary of NMR findings for this compound and its polymers:
| Technique | System Studied | Key Findings | Reference |
| ¹³C NMR (T₁ relaxation) | N-methacryloyl-ω-amino acids and collagen model | Demonstrated hydrogen-bonded interactions, crucial for adhesion. | nih.gov |
| Solid-state ¹³C CP/MAS NMR | PMGly/BC nanocomposites | Confirmed in-situ polymerization and homogeneous dispersion of PMGly. | bohrium.com |
| ¹H NMR and ¹³C NMR | N-acryl amino acid polymers | Confirmed the structure of the synthesized polymers. | acs.org |
Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the structural dynamics and, particularly, the hydrogen bonding in materials. mdpi.comepj-conferences.org Unlike optical spectroscopies like infrared and Raman, INS signal intensity is directly proportional to the scattering cross-section of the atoms, making it exceptionally sensitive to hydrogen. mdpi.com This makes it an ideal tool for studying hydrogenous materials like polymers. mdpi.comnih.gov
INS experiments, often combined with Density Functional Theory (DFT) calculations, provide detailed vibrational spectra that can be used to validate structural models of complex materials. mdpi.comresearchgate.net In studies of nanocellulose-based composites with poly(methacrylate) derivatives, INS has been used to characterize the interactions between the components. mdpi.comresearchgate.net The differences observed between the INS spectra of the nanocomposites and their individual precursors indicate the strength of interactions. researchgate.net For instance, stronger interactions were noted for ionic poly(methacrylate) derivatives compared to neutral ones. researchgate.net
The technique is also highly effective in studying hydrogen bonding. nih.govnih.govrsc.org The vibrational spectra obtained from INS can reveal shifts in frequencies associated with O-H bonds, providing direct evidence of hydrogen bond formation and strength. rsc.org This information is critical for understanding the forces that govern the structure and properties of polymers and their composites. researchgate.net
The table below highlights the application of INS in the study of polymer composites:
The incorporation of chiral amino acid moieties into polymers can impart them with optical activity, which can be studied using chiroptical techniques like Circular Dichroism (CD). These properties are often linked to the polymer's conformation and its interactions with the surrounding environment.
Studies on optically active polymers, such as those derived from amino acids, have shown that their solution properties and thermosensitivity can be influenced by the chirality of the polymer chains. nih.gov For example, circular dichroism and microcalorimetric measurements of poly[N-(L)-(1-hydroxymethyl)propylmethacrylamide] in water suggested that the soluble polymer chains might be compactly folded due to interactions between the optically active side chains. nih.gov This was in contrast to the polymer synthesized from racemic monomers. nih.gov
The synthesis of polymers from N-acryl amino acid monomers results in optically active materials. acs.orgresearchgate.net The chiroptical properties of these polymers can be a sensitive probe of their secondary structure and how it changes in response to external stimuli.
The following table summarizes key aspects of the chiroptical properties of optically active polymers:
| Polymer System | Technique | Key Findings | Reference |
| Poly[N-(L)-(1-hydroxymethyl)propylmethacrylamide] | Circular Dichroism | Suggested compact folding of polymer chains due to side-chain interactions. | nih.gov |
| Poly(N-acryl amino acids) | N/A | Synthesis from N-acryl amino acid monomers yields optically active polymers. | acs.orgresearchgate.net |
Inelastic Neutron Scattering (INS) for Structural Dynamics and Hydrogen Bonding
Thermodynamic and Phase Behavior Analysis
The thermodynamic properties and phase behavior of poly(this compound) and its hydrogels are critical for understanding their response to environmental changes.
Poly(this compound) (PMGly) contains carboxylic acid groups, which makes its hydrogels sensitive to changes in pH. bohrium.comnih.gov This pH-responsiveness is a key characteristic that governs their swelling behavior and potential applications, such as in drug delivery. bohrium.commater-rep.comscienceopen.com
In PMGly/nanocellulose composites, the water uptake has been shown to vary with pH, increasing at higher pH values. bohrium.com This is because at higher pH, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and an influx of water, causing the hydrogel to swell. nih.gov Conversely, at acidic pH, the carboxylic acid groups are protonated, leading to a more collapsed state. bohrium.com This pH-dependent swelling behavior is a common feature of hydrogels containing acidic comonomers. nih.govresearchgate.net
The swelling and shrinking of these hydrogels are reversible and can be modulated by the pH of the surrounding medium. nih.gov This behavior is crucial for applications like controlled drug release, where the release of a therapeutic agent can be triggered by a change in pH. bohrium.comnih.govsemanticscholar.org For instance, a drug can be retained within the hydrogel at an acidic pH and released at a neutral or basic pH. bohrium.com
The table below details the pH-responsive characteristics of PMGly and related hydrogels:
| Hydrogel System | Stimulus | Observed Behavior | Reference |
| PMGly/Nanocellulose Composites | pH | Increased water uptake at higher pH values. | bohrium.com |
| PMGly/Nanocellulose Composites | pH | Reversible swelling and shrinking. | bohrium.com |
| Poly(hydroxyethyl methacrylate-co-methacrylic acid) | pH | Extensive swelling in high-pH medium due to carboxyl group ionization. | nih.gov |
| Poly(N-acryloyl glycinamide-co-methacrylic acid) | pH | pH-dependent interactions strengthen in acidic conditions. | nih.gov |
Thermo-Responsive Properties (e.g., Upper Critical Solution Temperature)
Polymers that exhibit a phase transition in response to temperature changes are known as thermo-responsive polymers. They are categorized by either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Polymers with UCST are insoluble in a solvent at lower temperatures and become soluble as the temperature is raised. expresspolymlett.commdpi.com This behavior is less common than LCST behavior but has garnered significant interest for various applications. expresspolymlett.com
The thermo-responsive properties of polymers structurally related to poly(this compound), such as poly(N-acryloyl glycinamide) (PNAGA), are well-documented. nih.govresearchgate.net The UCST behavior in these polymers is primarily driven by the formation of intra- and intermolecular hydrogen bonds. nih.govresearchgate.net For PNAGA, the side chain contains two hydrogen-bond donor sites on the nitrogen atoms and two acceptor sites on the oxygen atoms, facilitating these interactions. researchgate.net Below the UCST, strong intermolecular hydrogen bonds cause the polymer to be in a collapsed, insoluble state. As the temperature increases, these bonds are disrupted and replaced by hydrogen bonds with water molecules, leading to the dissolution of the polymer. researchgate.net
The transition temperature can be tuned by copolymerization. For instance, copolymerizing a UCST-type monomer with a hydrophobic monomer can increase the transition temperature, while copolymerization with a hydrophilic monomer can decrease it. researchgate.net
Table 1: Factors Influencing UCST Behavior in Related Polymers
| Factor | Effect on UCST | Mechanism/Reason | Source |
|---|---|---|---|
| Polymer Concentration | UCST shifts to higher temperatures with increasing concentration. | Increased intermolecular interactions at higher polymer concentrations require more thermal energy to overcome. | mdpi.com |
| Molecular Weight | UCST shifts to higher temperatures with increasing molecular weight. | Longer polymer chains have more interaction points, leading to stronger overall intermolecular forces. | mdpi.com |
| Ionic Strength (Salt Conc.) | UCST shifts to lower temperatures with increasing salt concentration (for polyampholytes). | Salt ions screen the electrostatic interactions between polymer chains, facilitating dissolution at lower temperatures. | mdpi.com |
| Presence of Ionic Groups | Can prevent phase separation and conceal UCST behavior. | Ionic repulsion between chains can dominate over the hydrogen bonding that causes phase separation at low temperatures. | researchgate.net |
| Monomer Structure (e.g., Methyl Group) | The extra methyl group in PNMAGA vs. PNAGA helps the polymer dissolve more easily. | The methyl group alters the intra- and intermolecular hydrogen bonding capabilities. | nih.gov |
Protonation Behavior Studies and Acid-Base Properties
The this compound (NMGly) monomer is characterized as an acidic monomer due to the presence of a carboxylic acid group in its glycine (B1666218) moiety. researchgate.net This functional group is central to its acid-base properties and the pH-responsive behavior of its corresponding polymer, poly(this compound). The protonation state of this carboxylic acid is dependent on the pH of the surrounding medium. In acidic conditions (low pH), the carboxyl group is protonated (-COOH), whereas in neutral or basic conditions (higher pH), it becomes deprotonated to form a carboxylate anion (-COO⁻).
This pH-dependent protonation is crucial for the functionality of materials incorporating poly(this compound). For example, composite films of bacterial cellulose and poly(methacryloyl glycine) have demonstrated pH-sensitive drug release. mdpi.com These films exhibited a much higher drug release rate at a pH of 7.4 compared to a pH of 2.1. mdpi.com This behavior is attributed to changes in the polymer network's swelling, driven by the protonation state of the carboxyl groups. At higher pH, the deprotonated carboxylate groups lead to electrostatic repulsion between the polymer chains, causing the network to swell and release the entrapped drug. mdpi.com
Furthermore, the acidic nature of NMGly is a key factor in its interactions with other components, such as its strong electrostatic interaction with positively charged collagen at an acidic pH of 3. researchgate.net The hydrolytic stability of the amide bond in NMGly has been found to be greater than that of the ester bond in methacrylate monomers like 2-hydroxyethyl methacrylate (HEMA), particularly in acidic aqueous solutions. researchgate.net
Interactions with Biological Components
Adsorption Effects on Protein Stability (e.g., Type I Collagen)
The interaction between this compound (NMGly) and proteins, particularly Type I collagen, has been investigated to understand its effects on protein structural stability. researchgate.net Studies using differential scanning calorimetry (DSC) to measure the denaturation temperature (Td) of bovine tendon collagen (BTC) have shown that NMGly destabilizes the protein's triple-helical structure. researchgate.net
Table 2: Effect of this compound (NMGly) on the Denaturation Temperature (Td) of Type I Collagen
| Monomer | Concentration Profile | Effect on Collagen Td | Postulated Interaction Mechanism | Source |
|---|---|---|---|---|
| This compound (NMGly) | Two-step decrease | Significantly destabilizes the collagen triple helix, lowering its Td. The rate of decrease is initially very high. | Strong electrostatic attraction between the acidic monomer and positively charged collagen (at pH 3), in addition to other interactions. | researchgate.net |
| 2-Hydroxyethyl Methacrylate (HEMA) | Linear decrease | Linearly destabilizes the collagen triple helix with increasing concentration. | Adsorption onto the collagen surface, leading to destabilization. | researchgate.net |
Complexation with Ions (e.g., Copper(II) Ions)
The structure of poly(this compound), with its pendant carboxylate groups, provides sites for the complexation of metal ions. The interaction of polymers containing carboxylate groups, such as poly(acrylic acid) and poly(methacrylic acid), with divalent cations like copper(II) (Cu²⁺) has been well-established. acs.orgacs.org These studies show that the carboxyl groups on the polymer chain coordinate with the Cu²⁺ ions, forming metal-polyelectrolyte complexes. acs.orgacs.org
Research on a closely related polymer, poly(N-methacryloyl-L-alanine), has also demonstrated its interaction with Cu²⁺ ions. capes.gov.br Given the structural similarity, poly(this compound) is expected to exhibit comparable behavior. The complexation typically involves the formation of coordination bonds between the copper ion and the carboxylate groups of the glycine units. The stability and structure of these complexes are influenced by factors such as the pH of the solution, which affects the protonation of the carboxyl groups, and the concentration of both the polymer and the metal ions. The formation of these complexes can significantly alter the physical properties of the polymer solution or hydrogel, such as its viscosity, swelling behavior, and spectroscopic characteristics.
Table 3: Summary of Copper(II) Ion Complexation with Related Carboxylate-Containing Polymers
| Polymer | Key Findings | Relevant Functional Group | Source |
|---|---|---|---|
| Poly(acrylic acid) | Forms complexes with Cu²⁺ ions. The study investigated the equilibrium and formation constants of these complexes. | Carboxylic Acid (-COOH) | acs.org |
| Poly(methacrylic acid) (cross-linked) | Forms complexes with copper, with the nature of the complex depending on the degree of neutralization of the polyacid. | Carboxylic Acid (-COOH) | acs.org |
| Poly(N-methacryloyl-L-alanine) | Demonstrated interaction with Cu²⁺ ions, studied via potentiometric and spectroscopic methods. | Carboxylic Acid (-COOH) | capes.gov.br |
Functional Applications of N Methacryloylglycine Based Polymers and Composites
Biomaterials Development
The integration of N-MAG into polymer networks has been a significant focus in the development of novel biomaterials. Its ability to be polymerized, often in combination with other monomers or biopolymers, results in materials with enhanced properties suitable for interaction with biological systems.
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are extensively used in biomedical applications due to their structural similarity to the native extracellular matrix (ECM). nih.govmdpi.com N-Methacryloylglycine is utilized in the formulation of advanced hydrogels, contributing to their structure and function. These hydrogels create a moist environment conducive to healing, facilitate nutrient and waste transport, and can be designed to be biocompatible and biodegradable. nih.govbiochempeg.com
Polymers based on N-MAG can be combined with other materials, such as bacterial nanocellulose, to create composite hydrogels with superior mechanical and viscoelastic properties. bohrium.comua.pt For instance, composites of poly(N-methacryloyl glycine) (PMGly) and bacterial nanocellulose (BC) have been developed that exhibit high water uptake capacity, good thermal stability (up to 200°C), and significant mechanical strength, with a Young's modulus ranging from 3.5 to 4.9 GPa. bohrium.comua.ptnih.gov The hydrophilic and porous nature of these hydrogels makes them suitable for wound dressings, as they can absorb exudate while protecting the wound bed. biochempeg.com The development of such cost-effective and biocompatible soft dressings is a significant area of research, with hydrogels offering a platform for promoting epithelialization, angiogenesis, and collagen deposition during the healing process. nih.gov
In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. The methacryloyl group in N-MAG makes it valuable for creating crosslinked polymer networks essential for fabricating these scaffolds.
N-MAG can be incorporated into hydrogel scaffolds to enhance their properties for specific tissue engineering applications. For example, it has been used in the development of composite materials with bacterial cellulose (B213188), which itself is a promising biopolymer for scaffolds due to its unique 3D network of nanofibers that mimics the collagen network in tissues. researchgate.net The resulting composite materials show improved mechanical properties compared to the individual components. researchgate.net The ability to tailor the porosity and mechanical characteristics of these scaffolds is crucial for regulating cell behavior and tissue regeneration. rsc.org Research into nanocomposite hydrogels, such as those combining gelatin methacryloyl (GelMA) with nanohydroxyapatite, highlights the importance of creating scaffolds with high structural fidelity for applications like bone tissue engineering. nih.gov While not directly using N-MAG, this research underscores the utility of the methacrylate (B99206) group for creating UV-crosslinkable scaffolds that support osteogenic differentiation. nih.gov
The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial materials for applications ranging from wound dressings to food packaging. nih.govresearchgate.net While native nanocellulose does not possess antimicrobial activity, it can be combined with bioactive molecules to create antimicrobial materials. nih.gov this compound can be part of composite systems designed for this purpose.
For example, polymers derived from N-MAG have been incorporated into bacterial nanocellulose (BNC) films. scribd.com Although the primary function described in some studies is not antimicrobial action but rather creating a matrix for other functionalities, the base materials like chitosan (B1678972), which can be functionalized with methacrylate groups, possess inherent antibacterial properties. xjtu.edu.cn The development of materials that inhibit the growth of microorganisms is particularly important for wound healing, as bacterial infections can significantly delay the healing process. nih.gov
A critical requirement for any biomaterial is biocompatibility, meaning it does not elicit a harmful response from the host tissue. mdpi.com Polymers and composites based on this compound have been evaluated for their interaction with various cell lines to ensure they are non-toxic and support cellular activities like adhesion and proliferation.
In one study, nanocomposites of poly(N-methacryloyl glycine) and bacterial nanocellulose were tested for cytotoxicity using an in vitro MTT assay with HaCaT human keratinocyte cells. bohrium.comua.ptnih.gov The results demonstrated that the nanocomposites were non-cytotoxic, allowing the cells to remain viable for 72 hours. bohrium.comua.ptnih.gov Another study involving a modified chitosan, N-methacryloyl chitosan (N-MAC), showed that it had no significant negative effect on cell growth and proliferation, with cell viability maintained at 96.3 ± 1.3%. xjtu.edu.cn These findings are crucial as they indicate the material's suitability for close contact with tissues in applications like wound dressings and tissue scaffolds. The ability of cells to adhere to and proliferate on a scaffold is fundamental to the success of tissue engineering strategies. uni-heidelberg.de
| Material | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Poly(N-methacryloyl glycine)/Bacterial Nanocellulose Composite | HaCaT (Human Keratinocytes) | MTT Assay | Non-cytotoxic; cells remained viable for 72 hours. | bohrium.com, nih.gov, ua.pt |
| N-methacryloyl chitosan (N-MAC) Hydrogel | Not specified | Cell Viability Test | Cell viability maintained at 96.3 ± 1.3%. | xjtu.edu.cn |
| N-methacryloyl chitosan (N-MAC) Solution | Not specified | Cell Proliferation Assay | No significant negative effect on cell growth and proliferation. | xjtu.edu.cn |
Development of Antimicrobial Materials
Controlled Drug Delivery Systems
Hydrogels are excellent candidates for controlled drug delivery systems because they can encapsulate therapeutic agents and release them in a sustained or targeted manner. mdpi.com The incorporation of functional monomers like this compound can render these hydrogels responsive to specific environmental stimuli, such as pH. mdpi.com
The carboxylic acid group in the glycine (B1666218) portion of this compound provides pH-sensitivity to its polymers. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer network with lower water uptake. Conversely, at higher pH (above the pKa of the carboxylic acid), the groups deprotonate, causing electrostatic repulsion between the polymer chains, which leads to swelling of the hydrogel and subsequent release of an encapsulated drug.
This principle has been demonstrated in several studies. Composites of poly(N-methacryloyl glycine) and bacterial nanocellulose have been developed as pH-sensitive systems for the controlled release of the non-steroidal anti-inflammatory drug, diclofenac (B195802) sodium. bohrium.comua.ptnih.govrsc.org These studies showed that the drug was largely retained within the composite at an acidic pH of 2.1, but was efficiently released at a neutral pH of 7.4. bohrium.comua.ptnih.govrsc.org This behavior makes such systems potentially suitable for oral drug delivery, where the drug is protected from the acidic environment of the stomach and released in the more neutral environment of the intestine, or for dermal applications. bohrium.comua.pt Similarly, copolymer gels of acryloyl-L-proline ethyl ester and N-methacryloyl-glycine have been shown to exhibit a pH-dependent swelling threshold, influencing the release of the drug ketoprofen. nih.gov
| Polymer System | Drug | Release Condition (Low pH) | Release Condition (High pH) | Key Finding | Reference |
|---|---|---|---|---|---|
| Poly(N-methacryloyl glycine)/Bacterial Nanocellulose | Diclofenac Sodium | Slow release at pH 2.1 | Efficient release at pH 7.4 | Drug is retained at acidic pH and released at neutral pH. | bohrium.com, nih.gov, rsc.org, ua.pt |
| Acryloyl-L-proline ethyl ester/N-methacryloyl-glycine Copolymer Gel | Ketoprofen | Swelling threshold at pH 3.0 | Evaluated at pH > 5.5 | Demonstrates pH-responsive swelling and drug diffusion characteristics. | nih.gov |
Temperature-Responsive Drug Release Mechanisms
Polymers based on this compound (NMG), particularly poly(N-acryloylglycine) (PNAG), can be engineered into "smart" hydrogels that respond to changes in environmental temperature, making them highly suitable for controlled drug delivery. expresspolymlett.com These materials often exhibit a Lower Critical Solution Temperature (LCST), a specific temperature at which the polymer undergoes a reversible phase transition. researchgate.net Below the LCST, the polymer chains are hydrophilic and exist in a swollen, expanded state within an aqueous environment. nih.gov Above the LCST, they become hydrophobic, causing the hydrogel network to shrink and expel the entrapped water and drug molecules. nih.gov
The mechanism for temperature-responsive release from these hydrogels is primarily driven by this volume phase transition. nih.gov For instance, in a study involving doxorubicin-loaded hydrogels, drug release was significantly higher at 42°C compared to 25°C or 37°C. The temperature increase above the polymer's volume phase transition temperature (VPTT) led to the compression of the hydrogel, which facilitated the diffusion of the drug out of the matrix. nih.gov
This behavior has been demonstrated in systems combining PNAG with other polymers. A novel hydrogel bead with a core-shelled structure, composed of calcium alginate and poly(N-acryloylglycine) (PAG), showed a much faster release rate for the model drug indomethacin (B1671933) at 37°C than at 24°C. expresspolymlett.com Similarly, interpenetrating polymer network (IPN) hydrogels made from N-acryloylglycine and chitosan have been developed that exhibit distinct thermal responsiveness, undergoing equilibrium swelling studies at various temperatures (25°C, 37°C, and 45°C) to characterize their potential for temperature-triggered drug release. researchgate.net The ability to tune the LCST by copolymerizing NMG with other monomers allows for the design of delivery systems that can be triggered by physiological temperatures, such as in cancerous tissues which often have a slightly elevated temperature compared to healthy tissues. researchgate.net
Targeted Drug Delivery Strategies (e.g., Receptor-Mediated Pinocytosis)
Targeted drug delivery aims to increase the concentration of a therapeutic agent in diseased tissues while minimizing exposure to healthy tissues, thereby improving efficacy and reducing side effects. juniperpublishers.com A primary strategy for active targeting is receptor-mediated endocytosis (or pinocytosis), where drug carriers are decorated with specific ligands that bind to receptors overexpressed on the surface of target cells, such as cancer cells. grafiati.comsaspublishers.com This binding event triggers the cell to internalize the carrier through an endocytic process. saspublishers.comacs.org
While the classic ligand-receptor targeting strategy has not been extensively documented for this compound homopolymers, recent research has revealed an alternative targeting mechanism inherent to its copolymers. A library of organ-targeted drug delivery systems (OTDDS) was developed using nanoparticles (NPs) made from copolymers of N-acryloyl-glycine (NAG) and N-acryloyl-L-phenylalanine methyl ester (NAPA). nih.govrsc.org Researchers discovered that by systematically varying the ratio of the hydrophilic NAG and hydrophobic NAPA monomers, the resulting nanoparticles exhibited intrinsic organ-targeting specificity without the need for external targeting ligands. rsc.orgresearchgate.net
In a notable study aimed at treating triple-negative breast cancer (TNBC), a copolymer with a specific monomer ratio of 1:4 (NAG:NAPA) was found to preferentially accumulate in breast tissue compared to other organs. nih.gov These nanoparticles, with sizes ranging from 160-210 nm, were optimized for TNBC treatment. nih.gov This approach demonstrates that the physicochemical properties of the polymer itself, engineered through controlled copolymerization, can be used to direct drug carriers to a specific organ, representing a promising strategy for targeted therapy. rsc.orgresearchgate.net
Encapsulation and Release Kinetics of Therapeutic Agents
The effectiveness of a polymer-based drug delivery system relies heavily on its ability to encapsulate a therapeutic agent efficiently and release it in a controlled manner. This compound-based hydrogels and composites have been investigated for their drug loading and release properties with various therapeutic agents. The process of drug release from these polymeric systems is a complex phenomenon influenced by factors like the physicochemical properties of the drug, the structure of the polymer matrix, and the surrounding environment. researchgate.net
The release kinetics, which describe the rate and mechanism of drug transport, are often analyzed using mathematical models such as the Higuchi model (for diffusion-based release) and the Korsmeyer-Peppas model. The latter can elucidate whether the transport mechanism is Fickian diffusion (n≈0.5), non-Fickian (anomalous) transport (0.5 < n < 1.0), or Case-II transport (n ≥ 1.0), which is related to polymer chain relaxation. nih.govsaspublishers.com
Studies on NMG-based systems have shown a range of encapsulation efficiencies and release profiles. For example, composite films of bacterial cellulose and poly(methacryloyl glycine) loaded with diclofenac demonstrated pH-sensitive release, with only 9% released at pH 2.1 but 85% released at pH 7.4 over 24 hours. mdpi.com Interpenetrating polymer network (IPN) hydrogels of poly[N-acryloylglycine-chitosan] were loaded with 5-fluorouracil (B62378) (5-FU), showing that drug release was higher at pH 2.1 than at pH 7.4. researchgate.netplos.org In contrast, another study using N-succinyl chitosan/Poly(acrylamide-co-acrylic acid) hydrogels for 5-FU delivery found higher release at pH 7.4, indicating that the formulation can be tailored for colon-specific targeting. plos.org The release kinetics in this system were determined to be non-Fickian, suggesting a mechanism involving both drug diffusion and polymer swelling. plos.org
Drug Encapsulation and Release from this compound-Based Systems
| Drug | Polymer System | Encapsulation Efficiency (%) | Release Conditions | Key Findings on Release | Source |
|---|---|---|---|---|---|
| Indomethacin | Calcium alginate/Poly(N-acryloylglycine) beads | Not specified | pH 7.4 vs. pH 2.1 at 37°C | ~83.5% release in 650 min at pH 7.4; ~16.6% release at pH 2.1. | expresspolymlett.com |
| 5-Fluorouracil (5-FU) | Poly[N-acryloylglycine-chitosan] IPN hydrogels | Not specified | pH 2.1 vs. pH 7.4 at 37°C | Release was greater at pH 2.1 compared to pH 7.4. | researchgate.net |
| Diclofenac | Bacterial cellulose/Poly(methacryloyl glycine) films | Not specified | pH 7.4 vs. pH 2.1 at 37°C | 85% release in 24h at pH 7.4; 9% release in 24h at pH 2.1. | mdpi.com |
| 5-Fluorouracil (5-FU) | N-succinyl chitosan/Poly(AAm-co-AA) hydrogels* | 72.45% | pH 7.4 vs. pH 1.2 | Higher release at pH 7.4 than pH 1.2; Non-Fickian release mechanism. | plos.org |
*Note: While not a direct NMG polymer, this study references and contrasts its findings with poly(N-acryloylglycine-chitosan) systems. plos.org
Oral and Colon-Specific Drug Delivery Systems
Oral drug administration is the most common and preferred route, but delivering drugs to the colon requires protecting the therapeutic agent from the harsh acidic environment of the stomach and enzymatic degradation in the upper gastrointestinal (GI) tract. mdpi.commdpi.com Colon-specific drug delivery is advantageous for treating local diseases like inflammatory bowel disease (IBD) and colorectal cancer, or for systemic absorption of drugs that are poorly absorbed in the stomach or small intestine. expresspolymlett.commdpi.com
One of the most effective strategies for colon targeting is the use of pH-sensitive polymers. omjournal.org These polymers are designed to be insoluble at the low pH of the stomach (pH 1-2) and proximal small intestine (pH ~6.5) but dissolve in the more neutral to slightly alkaline environment of the distal ileum (pH ~7.5) and colon (pH 6.4-7.0). omjournal.orgujpronline.com
Polymers and hydrogels based on this compound are well-suited for this application due to the presence of carboxylic acid groups, which impart pH sensitivity. expresspolymlett.com Studies have demonstrated the potential of these systems to provide pH-triggered drug release. For example, core-shelled beads made of calcium alginate and poly(N-acryloylglycine) (PAG) showed minimal release of indomethacin in simulated gastric fluid (pH 2.1) but substantial release in simulated intestinal fluid (pH 7.4). expresspolymlett.com This differential release is attributed to the swelling behavior of the hydrogel; the carboxylic acid groups in PAG are protonated and collapsed at low pH, preventing drug release, while they become ionized and swell at higher pH, facilitating drug diffusion. expresspolymlett.com
Similarly, composite films of bacterial cellulose and poly(methacryloyl glycine) were developed for the controlled release of diclofenac, showing a marked difference in release profiles between acidic and neutral pH, making them promising candidates for colon-specific delivery. mdpi.com Research on poly[N-acryloylglycine-chitosan] hydrogels also highlights their pH-responsive nature, with swelling and drug release studies conducted at pH levels mimicking the stomach and intestine to evaluate their suitability for oral delivery systems. researchgate.net
pH-Dependent Drug Release from this compound-Based Systems
| Drug | Polymer System | Release at Low pH (Gastric) | Release at High pH (Intestinal/Colonic) | Source |
|---|---|---|---|---|
| Indomethacin | Calcium alginate/Poly(N-acryloylglycine) | ~16.6% at pH 2.1 | ~83.5% at pH 7.4 | expresspolymlett.com |
| Diclofenac | Bacterial cellulose/Poly(methacryloyl glycine) | ~9% in 24h at pH 2.1 | ~85% in 24h at pH 7.4 | mdpi.com |
| 5-Fluorouracil | Poly[N-acryloylglycine-chitosan] | Higher release at pH 2.1 | Lower release at pH 7.4 | researchgate.net |
*Note: This particular formulation showed higher release in acidic conditions, demonstrating the tunability of these systems. researchgate.net Other formulations are designed for higher release at colonic pH. plos.org
Dental Materials Science
Development of Water-Soluble Polymers for Dental Restoratives
Glass ionomer cements are widely used in dentistry due to their unique properties, including adhesion to tooth structure, biocompatibility, and fluoride (B91410) release. acs.org These cements are typically formed by the reaction of a calcium-alumino-silicate glass powder with an aqueous solution of a polycarboxylic acid, such as poly(acrylic acid). nih.gov To enhance the physical properties of these restoratives—including tensile strength, compressive strength, and wear resistance—research has focused on modifying the polymeric component. nih.gov
This compound is one of the amino acid derivatives that has been used to create advanced water-soluble polymers for this purpose. nih.gov By copolymerizing acryloyl or methacryloyl derivatives of amino acids with acrylic acid, itaconic acid, or other acrylic acid-comonomer mixtures, new water-soluble polycarboxylic acids with pendent amino acid residues are formed. nih.gov
Self-Etching Adhesives and Primers (e.g., Interaction with Dentin)
The longevity of resin-based dental restorations depends critically on the quality of the adhesive bond to the tooth structure, particularly dentin. Self-etching adhesive systems have gained popularity as they simplify the clinical procedure by combining the etching and priming steps. This compound (NMGly) has been specifically investigated as a functional monomer in self-etching primers due to its ability to interact with dentin components. researchgate.netnih.gov
The primary adhesion mechanism involves both micromechanical interlocking, through the formation of a hybrid layer, and chemical interaction between the adhesive's functional monomers and the dentin substrate (collagen and hydroxyapatite). nih.gov NMGly, containing both a polymerizable methacrylate group and a carboxylic acid group, plays a crucial role in this chemical interaction. researchgate.net
Studies using 13C-Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into this interaction. When dentin is treated with an NMGly primer solution at an acidic pH (e.g., pH 1.6-1.7), a significant interaction occurs between NMGly and the dentinal collagen. researchgate.net It is understood that the carboxylic acid and amide groups of the NMGly molecule form hydrogen bonds with the collagen fibrils. researchgate.net This interaction is pH-dependent; pretreating etched dentin with an NMGly primer at pH 1.5 was shown to increase the bond strength from 5 MPa (without primer) to 15 MPa. plos.org
Furthermore, NMGly can be combined with other acidic monomers, such as N-methacryloylethyl phosphonic acid (EP), to create more effective self-etching primers. The phosphonic acid group in EP interacts strongly with the calcium in hydroxyapatite (B223615), while the NMGly interacts with collagen. This dual interaction mechanism can promote bond strengths of over 20 MPa to both enamel and dentin.
Interaction and Performance of this compound (NMGly) Primers
| Primer System | Substrate | Key Interaction Finding | Effect on Bond Strength | Source |
|---|---|---|---|---|
| N-methacryloyl glycine (NMGly) | Etched Dentin | Hydrogen bond formation between NMGly's carboxylic/amide groups and dentinal collagen (confirmed by 13C-NMR). | Increased bond strength to 15 MPa (from 5 MPa without primer) at pH 1.5. | researchgate.netplos.org |
| NMGly - N-methacryloylethyl phosphonic acid (EP) | Enamel & Dentin | EP's phosphonic acid has an acid-base interaction with calcium in hydroxyapatite. | Promotes bond strengths over 20 MPa. | |
| NMGly (methacrylamide) vs. 10-MDP | Sclerotic Dentin (NCCLs) | NMGly interacts with dentin collagen fibrils. | Requires removal of the superficial sclerotic layer for improved micromechanical interaction. | nih.gov |
Modifiers for Glass-Ionomer Cements
This compound (NMG) has been investigated as a primer to enhance the adhesion of resin cements to dentin, a critical factor in restorative dentistry. nih.gov The effectiveness of NMG as a modifier is closely linked to the pH of the primer solution, which influences its chemical state and interaction with the demineralized dentin surface. nih.gov The carboxyl group in the glycine moiety of NMG can be either unionized or ionized, a state determined by the surrounding pH relative to its pKa value of approximately 3.5. nih.gov
Research into the effects of NMG primers on the bond strength to acid-etched dentin reveals a significant pH dependency. nih.gov When dentin is etched with 40 wt% phosphoric acid, applying an NMG primer with a pH of 1.5 can increase the bond strength from a baseline of 5 MPa (without primer) to 15 MPa. nih.gov At this low pH, the NMG is predominantly in its unionized form, which is believed to promote better adhesion to the demineralized collagenous layer of the dentin. nih.gov However, if the pH of the primer solution is increased to above 3.5, the NMG becomes increasingly ionized. This leads to a dramatic drop in bond strength to approximately 3 MPa. nih.gov
The type of acid etchant used also influences the optimal pH for the NMG primer. When a 10 wt% citric acid solution containing 3 wt% ferric chloride is used for etching, the maximum bond strength is achieved when the NMG primer has a pH of 3.5. nih.gov This suggests that the characteristics of the demineralized dentin surface created by different etchants dictate the ideal conditions for NMG primer application. nih.gov These findings underscore the role of NMG as a chemical modifier that, when properly formulated, can significantly improve the interfacial bonding of glass-ionomer and resin cements to tooth structure.
Effect of pH on this compound Primer Bond Strength to Etched Dentin
| Dentin Etchant | Primer Condition | Primer pH | Resulting Bond Strength (MPa) | Reference |
|---|---|---|---|---|
| 40 wt% Phosphoric Acid | No Primer | N/A | 5 | nih.gov |
| 40 wt% Phosphoric Acid | NMG Primer | 1.5 | 15 | nih.gov |
| 40 wt% Phosphoric Acid | NMG Primer (Sodium Salt Added) | 3.2 to 5.0 | 3 | nih.gov |
| 10 wt% Citric Acid + 3 wt% Ferric Chloride | NMG Primer | 3.5 | Maximum Bond Strength Achieved | nih.gov |
Role in Biomimetic Compounds for Dental Applications
The application of this compound extends into the development of biomimetic compounds for dental adhesion. Biomimicry in this context involves designing materials that imitate natural biological processes to achieve superior performance. A key example is the development of adhesives inspired by the remarkable ability of marine mussels to adhere strongly to various surfaces underwater. google.com These organisms secrete adhesive proteins rich in the catecholic amino acid 3,4-dihydroxy-L-phenylalanine (DOPA), which is crucial for their robust wet adhesion. google.com
This compound is utilized in primers that aim to mimic this natural adhesion mechanism. google.com Its chemical structure, containing both a polymerizable methacrylamide (B166291) group and a glycine unit, allows it to function as an effective coupling agent between the dental substrate (collagen in dentin) and the restorative resin. google.comresearchgate.net Nuclear Magnetic Resonance (NMR) studies have been employed to analyze the adhesion mechanisms of N-methacryloyl-ω-amino acid primers to collagen, confirming their role in establishing a durable bond. google.com The development of such primers is part of a broader strategy to create self-etching adhesive systems that can simultaneously condition and infiltrate dental tissues before being photopolymerized. researchgate.net These systems often incorporate various functional monomers, including those with carboxylic acid groups like NMG, to enhance interaction with the tooth structure. researchgate.netacs.org
The goal is to create hydrolytically stable bonds, as the oral environment is aqueous and acidic. researchgate.net (N-alkyl)(meth)acrylamides are known to be significantly more stable against hydrolysis in acidic aqueous conditions compared to their (meth)acrylate ester counterparts, making them suitable for durable dental adhesives. researchgate.net By incorporating NMG and other specialized monomers, researchers are developing biomimetic adhesives that provide strong and lasting adhesion in the challenging, high-humidity environment of the mouth. google.com
Smart and Responsive Materials
This compound is a key monomer in the creation of smart and responsive materials, which are designed to undergo significant changes in their properties in response to external stimuli. netascientific.comrsc.org These materials are at the forefront of materials science and have potential applications in diagnostics, biosensing, and advanced delivery systems. rsc.orgrsc.org
Stimuli-Responsive Polymer Systems (pH, Temperature, Photo)
Polymers based on this compound are particularly noted for their sensitivity to changes in pH. bohrium.com The carboxylic acid group in the glycine portion of the molecule allows polymers incorporating NMG, such as poly(N-methacryloyl glycine) (PMGly), to exhibit pH-dependent behavior. bohrium.comua.pt This property is central to their function in various smart systems.
A prominent application is in the development of pH-sensitive nanocomposites for the controlled release of therapeutic agents. bohrium.com For instance, nanocomposites made of PMGly and bacterial nanocellulose (BC) have been developed as carriers for the drug diclofenac. bohrium.comua.pt These materials demonstrate pH-sensitive release profiles: the drug is effectively retained at an acidic pH (like that of the stomach) and is efficiently released at a neutral pH of 7.4 (simulating intestinal conditions). bohrium.com This makes them suitable candidates for both oral and transdermal drug delivery systems where triggered release is desired. bohrium.com The combination of PMGly with nanocellulose results in materials that are non-cytotoxic and possess good thermal and mechanical properties, alongside their responsive nature. bohrium.comresearchgate.netscholarsportal.info
The responsiveness of these polymers stems from the ionization state of the carboxylic acid groups. At low pH, the groups are protonated and less soluble in water, causing the polymer network to be more collapsed and retain the drug. As the pH increases, the groups deprotonate and become charged, leading to electrostatic repulsion, swelling of the polymer network, and subsequent release of the encapsulated substance. bohrium.com This ability to respond to specific environmental cues like pH makes NMG-based polymers highly valuable for creating sophisticated, stimuli-responsive systems. rsc.orgrsc.org
Characteristics of PMGly/Bacterial Nanocellulose Nanocomposites
| Property | Description | Reference |
|---|---|---|
| Stimulus Response | pH-sensitive, with drug release triggered at neutral pH (7.4) and retained at acidic pH. | bohrium.com |
| Biocompatibility | Non-cytotoxic to HaCaT cells over 72 hours. | bohrium.com |
| Thermal Stability | Stable up to 200°C. | bohrium.com |
| Mechanical Properties | Young's Modulus = 3.5-4.9 GPa. | bohrium.com |
| Viscoelastic Properties | Storage Modulus > 700 MPa. | bohrium.com |
| Water Uptake | High water uptake capacity. | bohrium.com |
Self-Assembling Systems and Nanomaterial Integration
The integration of this compound into self-assembling systems and nanocomposites is a growing area of research. NMG's functional groups facilitate its use as a monomer that can be polymerized within nanostructured networks, such as those formed by bacterial nanocellulose (BC). mdpi.com BC provides a three-dimensional network of cellulose nanofibrils that can serve as a template or reinforcing agent. mdpi.com The polymerization of NMG within this network leads to the formation of true nanocomposite materials, rather than simple physical mixtures. mdpi.comua.pt
These composites leverage the properties of both the polymer and the nanomaterial. nih.gov The nanocellulose scaffold provides excellent mechanical properties, high surface area, and biocompatibility, while the PMGly matrix imparts pH-sensitivity and functionality. bohrium.comnih.govresearchgate.net The preparation of these materials often involves dispersing and polymerizing the NMG monomer directly within the BC network, a method that can be carried out using environmentally friendly conditions, such as using water as a solvent. bohrium.commdpi.com
Applications in Advanced Packaging (e.g., Food Packaging)
The unique properties of this compound-based composites, particularly those integrated with nanocellulose, suggest potential applications in advanced packaging, including for food. ua.pt Nanocellulose itself has garnered significant interest for food packaging due to its biodegradability, excellent barrier properties against oxygen, and the potential to be a reinforcing agent in packaging films. researchgate.net
When combined with functional polymers like poly(N-methacryloyl glycine), the resulting nanocomposites could offer additional "smart" functionalities. For example, the pH-responsive nature of PMGly could be harnessed to create packaging that indicates food spoilage. As many food products change their pH upon spoilage (e.g., due to microbial growth), a PMGly-containing film could change color or another property in response, providing a visual cue to the consumer.
Furthermore, nanocellulose-based materials can be engineered to have antimicrobial properties, often by incorporating active agents. nih.gov While research specifically detailing PMGly composites for food packaging is emerging, the established properties of these materials—such as their non-toxicity, mechanical strength, and stimuli-responsiveness—make them promising candidates for the next generation of active and intelligent food packaging systems. bohrium.comua.pt
Computational and Theoretical Studies on N Methacryloylglycine Systems
Molecular Dynamics Simulations of Polymer Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. oecd-nea.orgrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of polymer chain dynamics, conformation, and interactions with surrounding molecules, such as solvents or other materials. rsc.orgnih.gov This methodology is particularly valuable for understanding the behavior of complex systems like polymer brushes, hydrogels, and polymer blends at the nanoscale. scirp.orgmdpi.comscispace.com
While specific, large-scale MD simulation studies focusing exclusively on poly(N-Methacryloylglycine) are not extensively detailed in the current literature, the principles and applications can be understood from studies on structurally similar polymers, such as other polymethacrylates and poly-amino acid-based systems. For instance, MD simulations have been successfully employed to:
Investigate the self-assembly and aggregation of polymers in solution. rsc.org
Elucidate the molecular organization of polymer-based nanoparticles for applications like drug delivery. nih.gov
Study the adsorption and conformation of polymers on various surfaces and interfaces. mdpi.comscispace.com
Analyze the network structure and properties of hydrogels, such as mesh size and swelling behavior.
In the context of PN-MG, MD simulations could be used to model the polymer's behavior in aqueous environments, predicting how the polymer chains fold and interact with water molecules. Such simulations would be crucial for understanding the properties of PN-MG hydrogels, which have applications in biomedical fields. researchgate.netxjtu.edu.cn Key parameters that can be derived from MD simulations include the radius of gyration (a measure of chain compactness), radial distribution functions (describing the local structure), and the dynamics of hydrogen bonding between the polymer's amide and carboxylic acid groups and the surrounding water.
Recent advancements in computational power, particularly the use of graphics processing units (GPU), have enabled high-throughput MD simulations, allowing for the screening of a large number of polymers to predict their thermophysical properties, such as the glass transition temperature (Tg). chemrxiv.org This approach could be applied to PN-MG to predict its material characteristics before synthesis, accelerating the design of new materials with desired properties.
Density Functional Theory (DFT) Calculations for Structural Understanding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the energy and other ground-state properties of a system are a functional of the electron density. nih.gov DFT is widely used in chemistry and materials science for its balance of accuracy and computational cost, making it an ideal tool for understanding the geometry, electronic properties, and vibrational frequencies of molecules like the N-MG monomer. scirp.orgresearchgate.net
Several computational studies have utilized DFT to investigate molecules containing methacrylate (B99206) and amino acid functionalities. In a notable study focused on developing new materials for glass-ionomer cements, this compound (referred to as methacryloyl glycine (B1666218), MG) was included as a potential monomer. scirp.orgnih.gov The researchers used DFT calculations to determine the thermodynamic stability and optimized geometry of various polyacid precursor molecules. scirp.org These calculations provide fundamental insights into the monomer's intrinsic properties.
The typical methodology involves:
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical for accuracy. For instance, the M06-2X functional combined with the 6-311G(d,p) basis set has been shown to be effective for thermochemistry and geometry optimization of these types of organic molecules. scirp.orgnih.gov
Geometry Optimization: DFT is used to find the lowest energy conformation of the N-MG monomer, providing precise bond lengths, bond angles, and dihedral angles.
Vibrational Analysis: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This is particularly useful for validating experimental spectroscopic data and assigning specific vibrational modes to functional groups within the molecule. researchgate.net
Solvent Effects: The influence of a solvent, typically water, can be incorporated using models like the Polarizable Continuum Model (PCM), which is crucial for accurately representing the molecule's behavior in a solution. nih.gov
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Software | Gaussian 09 | Quantum chemical calculations | nih.gov |
| Method | Density Functional Theory (DFT) | Investigation of electronic structure | scirp.orgnih.gov |
| Functional | M06-2X | Recommended for thermochemistry and kinetics | scirp.orgnih.gov |
| Basis Set | 6-311G(d,p) | Provides flexibility for accurate geometry and energy calculations | scirp.orgnih.gov |
| Solvent Model | Integral Equation Formalism Polarizable Continuum Model (IEFPCM) | To simulate the effects of an aqueous solution | nih.gov |
These DFT calculations are fundamental for building accurate force fields used in larger-scale molecular dynamics simulations and for understanding how the monomer's structure influences the properties of the resulting polymer.
Modeling of Polymerization Processes and Reaction Energetics
Computational chemistry provides powerful tools for modeling chemical reactions, including polymerization processes. By calculating the energies of reactants, transition states, and products, it is possible to understand the thermodynamics and kinetics of polymerization. For this compound, this typically involves modeling its free-radical polymerization.
The stability of the monomers and the resulting polymer chains can be assessed using DFT calculations. For instance, studies on polyacid precursors for glass-ionomer cements calculated the relative Gibbs free energy (ΔG) for different monomer combinations to determine the most thermodynamically stable structures. scirp.org A lower ΔG indicates a more favorable product, suggesting that the reaction is more likely to proceed spontaneously. scirp.org This approach can be used to predict whether the polymerization of N-MG is an energetically favorable process.
The key steps in modeling polymerization energetics include:
Optimizing Reactant and Product Structures: The geometries of the N-MG monomer and a small oligomer of PN-MG (e.g., a dimer or trimer) are optimized using DFT.
Calculating Reaction Energy: The energy of polymerization (ΔE_poly) can be estimated by subtracting the energy of the monomer(s) from the energy of the resulting oligomer. A negative ΔE_poly indicates an exothermic and thermodynamically favorable reaction.
Investigating Reaction Mechanisms: While complex, it is also possible to model the individual steps of free-radical polymerization (initiation, propagation, termination). This involves calculating the structures and energies of radical intermediates and the transition states that connect them. This level of detail provides insight into the reaction rates and the factors that influence them.
Studies on related systems, such as the polymerization of captodative olefins, have shown that computational calculations can explain experimental observations like solvent effects and the tendency for spontaneous polymerization. researchgate.net For N-MG, the presence of both an electron-withdrawing group (the amide-acid moiety) and an electron-donating group (the methyl group on the double bond) could influence the radical's stability, a factor that can be quantified through computational modeling. researchgate.net
Prediction of Material Properties and Interactions
A significant advantage of computational modeling is its ability to predict the macroscopic properties of materials from their molecular structure. For PN-MG systems, theoretical studies can forecast a range of characteristics, guiding experimental work and material design.
Mechanical Properties: DFT calculations on the interaction of polymer chains with other substances can allude to the mechanical strength of the final composite material. For example, a computational study on glass-ionomer cements concluded that the interaction of polyacids with aluminum ions generates more compact structures, which would correlate with more resistant materials. nih.gov Similarly, modeling the interaction of PN-MG with nanofillers like bacterial cellulose (B213188) could predict the reinforcement effect and the resulting mechanical properties of the nanocomposite. researchgate.net
Swelling and Network Properties of Hydrogels: For hydrogels based on PN-MG, computational models can predict key network parameters. Theoretical models, often combined with experimental data, can estimate the average molecular weight between cross-links (M_c) and the mesh size (ξ) of the hydrogel network. For a UV-crosslinkable chitosan (B1678972) modified with N-methacryloyl glycine, properties such as the swelling ratio were shown to be dependent on the degree of substitution, a parameter that directly relates to the crosslinking density of the network. xjtu.edu.cn These properties are crucial for applications in drug delivery and tissue engineering, as they control the diffusion of molecules through the hydrogel. scispace.com
Intermolecular Interactions: DFT and MD simulations can be used to quantify the interactions between PN-MG and other molecules or surfaces. This is vital for understanding the behavior of PN-MG in complex biological environments or as a component in composite materials. researchgate.netacs.org Calculations can reveal the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern how the polymer adheres to surfaces or binds to other molecules.
| Property/Interaction | Computational Method | Predicted Outcome/Insight | Reference |
|---|---|---|---|
| Thermodynamic Stability of Polyacids | DFT (M06-2X) | Identification of the most stable monomer combinations based on Gibbs free energy. | scirp.org |
| Material Hardness/Resistance | DFT | Prediction of more compact and resistant materials based on favorable atomic interactions with metal ions (e.g., Al³⁺). | nih.gov |
| Hydrogel Network Structure (Mesh Size, M_c) | Theoretical Swelling Models, Mechanical Testing Analysis | Calculation of network parameters that govern swelling and mechanical behavior. | scispace.com |
| Polymer-Nanofiller Interactions | DFT, Inelastic Neutron Scattering | Understanding conformational motifs and interactions between polymer and nanofiller components. | researchgate.net |
| Swelling Ratio of Hydrogels | Experimental with theoretical correlation | Correlation of crosslinking density (degree of substitution) with equilibrium swelling behavior. | xjtu.edu.cn |
Future Research Directions and Emerging Trends
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing)
The integration of N-Methacryloylglycine into advanced manufacturing processes, particularly stereolithography (SLA) and other forms of 3D printing, represents a significant area of future research. The development of photopolymerizing resins is crucial for these technologies, and this compound offers unique advantages as a monomer.
Researchers are investigating the influence of monomers like N-methacryloyl-ω-amino acids on the properties of resins for 3D printing. researchgate.net Studies have shown that the polymerization depth of resins, a critical parameter in stereolithography, is influenced by the refractive indices of the components. researchgate.net Resins with higher transparency and lower refractive indices tend to achieve deeper polymerization. researchgate.net Future work will likely focus on optimizing this compound-based resin formulations to fine-tune their optical properties for enhanced resolution and faster printing speeds. The amino acid component could also improve the biocompatibility of the final printed objects, opening doors for patient-specific medical implants and devices. For instance, research on dental materials has explored the use of N-methacryloyl glycine (B1666218) primers to enhance the bonding of resins to dentin, indicating its potential in fabricating customized dental restorations via 3D printing. researchgate.net
Novel Bioconjugation Strategies for Enhanced Bioactivity
The structure of this compound, containing both a reactive vinyl group and a carboxylic acid, makes it an ideal candidate for novel bioconjugation strategies. Bioconjugation is the process of linking molecules, such as proteins, peptides, or nucleic acids, to create complex, functional constructs. biosyn.com The functional groups on this compound can be used to attach bioactive molecules to polymers, enhancing their therapeutic or diagnostic capabilities.
Future research is expected to explore the use of poly(this compound) as a backbone for creating antibody-drug conjugates (ADCs) or peptide-drug conjugates. The carboxylic acid side chains provide readily available sites for attaching targeting ligands (like antibodies or peptides) and therapeutic agents. researchgate.net General methods for conjugating synthetic peptides to carrier proteins often involve targeting specific amino acid residues, and polymers derived from this compound offer a platform with predictable, repeating functional groups for such reactions. biosyn.comnih.govthermofisher.com For example, the carboxyl groups can be activated to form stable amide bonds with amine groups on proteins or peptides. This allows for the creation of materials with precisely controlled bioactivity, moving beyond simple drug encapsulation to covalently tethered, highly specific therapeutic systems.
| Conjugation Target Group | Potential this compound Reaction Site | Resulting Linkage | Potential Application |
| Amine (e.g., on Proteins, Peptides) | Carboxylic Acid | Amide Bond | Targeted Drug Delivery, Biosensors |
| Sulfhydryl (e.g., on Cysteine) | Methacryloyl (via Michael Addition) | Thioether Bond | Hydrogel Functionalization |
Exploration of this compound in Sustainable and Green Chemistry Initiatives
In line with the principles of Green Chemistry and the global push for sustainability, this compound is being explored as a building block for environmentally friendly materials. researchgate.netmdpi.com Its derivation from glycine, a naturally occurring amino acid, makes it a bio-based monomer, reducing reliance on traditional petroleum-based feedstocks. scispace.comsemanticscholar.org
A significant trend is the development of composites combining poly(this compound) with natural polymers, most notably bacterial nanocellulose (BNC). scispace.combohrium.com These composites are often prepared using green reaction conditions, such as in situ polymerization in aqueous media, minimizing the use of harsh organic solvents. bohrium.comua.pt The resulting materials benefit from the mechanical strength and sustainability of nanocellulose and the functional properties of the this compound polymer. scispace.comacs.org Research highlights that these bio-based composites are not only sustainable but also exhibit desirable properties like non-cytotoxicity and pH-sensitivity. bohrium.comua.pt Future initiatives will likely focus on expanding the range of natural polymers used with this compound and exploring fully bio-based composites for applications in packaging, agriculture, and biomedicine, contributing to a circular economy. mdpi.comsemanticscholar.orgnih.gov
Development of Multifunctional this compound-Based Smart Materials
"Smart materials" are polymers that respond to external stimuli, such as changes in pH, temperature, or light. magtech.com.cn this compound is a key component in the development of such multifunctional materials, primarily due to its pH-responsive carboxylic acid group. netascientific.comresearchgate.netrsc.org
Researchers have successfully created pH-sensitive nanocomposites by polymerizing this compound within a bacterial nanocellulose network. bohrium.comua.pt These materials exhibit significant changes in properties, such as water uptake, in response to varying pH levels. bohrium.com This behavior is crucial for applications like controlled drug delivery, where a therapeutic agent can be retained at the acidic pH of the stomach and released at the neutral pH of the intestines or bloodstream. bohrium.comua.pt Studies have demonstrated this principle with the controlled release of the anti-inflammatory drug diclofenac (B195802) from a poly(this compound)/nanocellulose composite. bohrium.comnih.gov
Future work will aim to create more sophisticated, multi-responsive smart materials. This could involve copolymerizing this compound with other stimuli-responsive monomers (e.g., temperature-sensitive monomers like N-isopropylacrylamide) to create materials that react to multiple environmental cues simultaneously. iaea.org The inherent biocompatibility from the glycine unit, combined with tunable responsiveness, makes these materials highly promising for next-generation biosensors, self-healing hydrogels, and advanced drug delivery systems. rsc.orgiaea.org
Q & A
Q. What are the standard synthetic protocols for N-Methacryloylglycine (CAS: 23578-45-2) in laboratory settings?
this compound is typically synthesized via methacryloyl chloride reacting with glycine under controlled alkaline conditions. Key steps include maintaining a pH of 8–9 to favor amide bond formation while minimizing hydrolysis of the methacryloyl group. Characterization via H NMR (e.g., vinyl proton peaks at δ 5.7–6.3 ppm) and FT-IR (C=O stretch at ~1650–1700 cm) is critical to confirm purity and structure . Optimizing reaction temperature (0–5°C) and solvent choice (e.g., THF/water biphasic systems) can improve yields.
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
High-resolution mass spectrometry (HRMS) and C NMR are essential for verifying molecular weight and carbon backbone integrity. For polymerized derivatives, gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) analyzes thermal transitions. Cross-validation with elemental analysis ensures stoichiometric accuracy, particularly for novel derivatives .
Q. What safety protocols should be followed when handling this compound in the lab?
While specific safety data for this compound is limited, general guidelines for methacrylates apply: use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store in airtight containers away from light. In case of skin contact, rinse immediately with water; for spills, neutralize with inert absorbents. Contaminated solvents require specialized disposal due to potential polymerization hazards .
Advanced Research Questions
Q. How can researchers address discrepancies in reported polymerization kinetics of this compound?
Contradictions in reaction rates (e.g., radical vs. anionic polymerization) often arise from initiator choice, solvent polarity, or oxygen inhibition. Systematic studies using controlled radical polymerization (RAFT or ATRP) with real-time monitoring (e.g., in situ FT-IR) can clarify mechanistic pathways. Statistical modeling (e.g., Arrhenius plots) should account for temperature-dependent side reactions .
Q. What strategies optimize this compound-based hydrogels for drug delivery applications?
Crosslinking density and pH responsiveness are critical. Adjusting the molar ratio of this compound to co-monomers (e.g., PEGDA) modulates swelling behavior. In vitro release studies under simulated physiological conditions (pH 7.4, 37°C) should correlate with cytotoxicity assays (e.g., MTT on HEK-293 cells). Confocal microscopy can visualize hydrogel degradation kinetics .
Q. How do solvent polarity and initiator concentration affect the molecular weight distribution of this compound polymers?
Polar solvents (e.g., DMF) enhance monomer solubility but may accelerate chain-transfer reactions, broadening polydispersity (Đ > 1.5). Lower initiator concentrations (0.1–1 mol%) favor higher molecular weights but risk incomplete conversion. Size-exclusion chromatography (SEC) paired with kinetic Monte Carlo simulations can model these effects .
Q. What analytical frameworks resolve contradictions in the biocompatibility of this compound copolymers?
Discrepancies often stem from residual monomers or unreacted crosslinkers. Accelerated aging tests (e.g., ISO 10993) combined with LC-MS quantification of leachables are recommended. For in vivo studies, adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal models and statistical power analysis .
Methodological Guidance
Q. How should researchers design experiments to ensure reproducibility of this compound-based studies?
Follow the NIH’s rigor and reproducibility guidelines:
- Document batch-specific impurities (e.g., via HPLC purity >98%).
- Pre-register experimental protocols (e.g., on Open Science Framework).
- Use internal controls (e.g., commercial methacrylate standards) for instrumental calibration .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?
Nonlinear regression models (e.g., Hill equation) are preferred for EC determination. Account for heteroscedasticity using weighted least squares. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) reduce Type I errors. Transparent reporting of p-values, confidence intervals, and effect sizes is mandatory .
Q. How can machine learning enhance the prediction of this compound polymer properties?
Train neural networks on datasets of monomer structure vs. polymer attributes (e.g., Tg, tensile strength). Feature engineering should include electronic parameters (Hammett constants) and steric descriptors (molar volume). Cross-validate models using leave-one-out or k-fold methods to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
